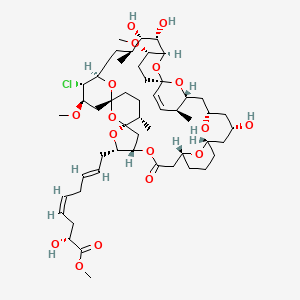
Spirastrellolide A methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spirastrellolide A methyl ester is a natural product found in Spirastrella coccinea with data available.
Applications De Recherche Scientifique
Chemical Structure and Synthesis
Spirastrellolide A methyl ester features a 47-carbon linear polyketide backbone and a highly functionalized 38-membered lactone structure, which includes two spiroacetal moieties. The complexity of its structure presents challenges for synthesis, leading to various synthetic strategies being developed.
Total Synthesis Strategies
- Initial Synthesis : The first total synthesis was reported by the Paterson group, which adopted a modular strategy to construct the molecule. This involved multiple steps including boron-mediated aldol reactions and Suzuki coupling, culminating in a high-yielding Yamaguchi macrolactonization to form the macrocyclic core .
- Second-Generation Synthesis : An improved second-generation synthesis has also been achieved, which optimized the coupling strategies and increased yields significantly while addressing previous stereochemical ambiguities .
Biological Properties
This compound exhibits potent biological activities that make it a candidate for anticancer drug development.
Anticancer Activity
- Mechanism of Action : The compound selectively inhibits protein phosphatase 2A (PP2A), which is crucial in regulating cell cycle progression. This inhibition leads to premature entry into mitosis, resulting in mitotic arrest .
- Potency : In cell-based assays using human carcinoma MCF-7 cells, this compound showed an IC50 value of approximately 100 ng/mL, indicating strong cytotoxic effects .
Comparison with Other Compounds
| Compound | IC50 (nM) | Mechanism of Action |
|---|---|---|
| Spirastrellolide A | 30 | Inhibition of PP2A |
| Spirastrellolide B | 70 | Not linked to phosphatase inhibition |
| Fostriecin | - | Inhibition of Ser/Thr phosphatases |
| Okadaic Acid | - | Inhibition of Ser/Thr phosphatases |
Therapeutic Potential
The unique properties of this compound position it as a valuable lead compound for drug discovery.
Cancer Therapy Development
Due to its mechanism of action involving PP2A inhibition, this compound is being investigated for its potential in treating various cancers. Its structural complexity and biological activity suggest that it may serve as a scaffold for developing new anticancer agents.
Further Research Directions
Ongoing research aims to explore:
- Structural analogs that may enhance bioactivity or reduce toxicity.
- Combination therapies utilizing this compound alongside other anticancer agents.
- Detailed studies on the pharmacokinetics and pharmacodynamics of the compound.
Propriétés
Formule moléculaire |
C53H83ClO17 |
|---|---|
Poids moléculaire |
1027.7 g/mol |
Nom IUPAC |
methyl (2R,4Z,7E)-9-[(1R,3S,4S,8R,12S,14S,16S,18R,19S,22R,25S,26R,27S,28S,29S,32R,33S,34R,36R,39S)-33-chloro-14,16,27,28-tetrahydroxy-25,34-dimethoxy-19,29,39-trimethyl-6-oxo-2,5,40,41,42,43,44-heptaoxaheptacyclo[34.3.1.11,4.18,12.118,22.122,26.132,36]pentatetracont-20-en-3-yl]-2-hydroxynona-4,7-dienoate |
InChI |
InChI=1S/C53H83ClO17/c1-31-19-22-51-24-21-41(62-4)49(70-51)48(60)47(59)32(2)17-18-40-46(54)44(63-5)29-52(67-40)23-20-33(3)53(71-52)30-43(39(69-53)16-11-9-7-8-10-15-38(57)50(61)64-6)66-45(58)28-37-14-12-13-36(65-37)26-34(55)25-35(56)27-42(31)68-51/h8-11,19,22,31-44,46-49,55-57,59-60H,7,12-18,20-21,23-30H2,1-6H3/b10-8-,11-9+/t31-,32-,33-,34-,35-,36-,37+,38+,39-,40+,41-,42+,43-,44+,46+,47-,48-,49-,51-,52+,53+/m0/s1 |
Clé InChI |
MRMBEOJFXSSQEB-ZHAKCTPBSA-N |
SMILES isomérique |
C[C@H]1CC[C@@H]2[C@H]([C@@H](C[C@@]3(O2)CC[C@@H]([C@]4(O3)C[C@@H]([C@@H](O4)C/C=C/C/C=C\C[C@H](C(=O)OC)O)OC(=O)C[C@H]5CCC[C@H](O5)C[C@H](C[C@@H](C[C@@H]6[C@H](C=C[C@@]7(O6)CC[C@@H]([C@H](O7)[C@H]([C@H]1O)O)OC)C)O)O)C)OC)Cl |
SMILES canonique |
CC1CCC2C(C(CC3(O2)CCC(C4(O3)CC(C(O4)CC=CCC=CCC(C(=O)OC)O)OC(=O)CC5CCCC(O5)CC(CC(CC6C(C=CC7(O6)CCC(C(O7)C(C1O)O)OC)C)O)O)C)OC)Cl |
Synonymes |
spirastrellolide A spirastrellolide A methyl este |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















